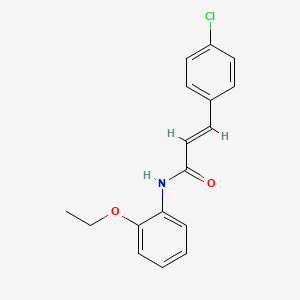

3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acrylamide derivatives often involves reactions that yield compounds with specific configurations and bonding patterns. For instance, the diastereoselective synthesis and structural confirmation of related acrylamide derivatives have been demonstrated through single crystal X-ray diffraction and various spectroscopic methods, such as IR, NMR, and mass spectroscopy, highlighting the importance of controlled reaction conditions and precise characterization techniques in obtaining desired products (Bondock et al., 2014).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is crucial for understanding their reactivity and properties. X-ray crystallography has been extensively used to determine the crystal structures of such compounds, providing insight into their geometric configurations, bond lengths, and angles. Studies have revealed that slight variations in the substituents attached to the acrylamide moiety can significantly influence the molecular conformation and, consequently, the physical and chemical properties of these compounds (Chenna et al., 2008).

Chemical Reactions and Properties

Acrylamide derivatives undergo a variety of chemical reactions, including polymerization, cycloaddition, and substitution reactions. The reactivity of these compounds is often dictated by the nature of the substituents on the acrylamide nitrogen and the phenyl rings. For example, the copolymerization of 4-chlorophenyl acrylate with methyl acrylate has been explored for applications in the leather industry, demonstrating the versatility of acrylamide derivatives in synthetic chemistry (Thamizharasi et al., 1999).

Applications De Recherche Scientifique

Corrosion Inhibition

Research by Abu-Rayyan et al. (2022) focused on synthetic acrylamide derivatives similar to 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide for corrosion inhibition. These compounds were effective in inhibiting copper corrosion in nitric acid solutions, suggesting potential applications in metal preservation and industrial maintenance Abu-Rayyan et al., 2022.

Soil Conditioning and Wastewater Treatment

Friedman (2003) reviewed the applications of acrylamide in producing polyacrylamide, which is used as a soil conditioner and in wastewater treatment. This indicates that derivatives like 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide may have similar applications Friedman, 2003.

Fluorescence Quenching Studies

Eftink and Ghiron (1976) explored acrylamide as a quencher of tryptophanyl fluorescence in proteins. This suggests potential research applications of acrylamide derivatives in biochemistry and molecular biology for studying protein conformation and dynamics Eftink & Ghiron, 1976.

Insecticidal Agents

Rashid et al. (2021) synthesized acrylamide derivatives as potential insecticidal agents. This implies that 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide could be explored for similar applications, particularly in agriculture Rashid et al., 2021.

Antimicrobial Agents

Limban et al. (2011) investigated acrylamide derivatives for their antimicrobial properties, especially against biofilm-forming bacteria. This indicates the potential use of 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide in developing new antimicrobial agents Limban et al., 2011.

Polymer Science

Gormanns and Ritter (1994) synthesized acrylamide-based polymers for use as amino protecting groups. This suggests that derivatives like 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide could be relevant in polymer science, particularly in the synthesis of novel polymers Gormanns & Ritter, 1994.

Propriétés

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-(2-ethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-2-21-16-6-4-3-5-15(16)19-17(20)12-9-13-7-10-14(18)11-8-13/h3-12H,2H2,1H3,(H,19,20)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAVLRBZYQJSCK-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(4-chlorophenyl)-N-(2-ethoxyphenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)

![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)